molecular formula C8H11NO3 B1334174 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid CAS No. 176909-92-5

3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid

Cat. No. B1334174
CAS RN: 176909-92-5
M. Wt: 169.18 g/mol
InChI Key: GGVIZLXGQKBSKY-UHFFFAOYSA-N
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Description

The compound 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid is a derivative within the class of benzisoxazoles. This class of compounds has been studied for various pharmacological properties, including diuretic and uricosuric activities. The structure of benzisoxazole derivatives is characterized by a benzene ring fused to an isoxazole ring, which can be further modified to enhance specific biological activities.

Synthesis Analysis

The synthesis of benzisoxazole derivatives involves a series of chemical transformations. For instance, substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazoles were prepared and evaluated for their biological activities . The synthesis of these compounds is likely to involve the construction of the isoxazole ring followed by the introduction of various substituents to achieve the desired pharmacological effects.

Molecular Structure Analysis

The molecular structure of benzisoxazole derivatives can be elucidated using techniques such as X-ray crystallography. In the case of the enantiomers of a specific substituted benzisoxazole, X-ray analysis confirmed the configuration of the enantiomers, which is crucial for understanding their biological activity . The molecular structure dictates the interaction of these compounds with biological targets, influencing their efficacy and selectivity.

Chemical Reactions Analysis

Benzisoxazole derivatives can undergo various chemical reactions, including rearrangements. For example, 5-arylisoxazole-3-hydroxamic acids can be transformed into 3,4-substituted 1,2,5-oxadiazoles through the action of aqueous KOH . These reactions are important for modifying the chemical structure and, consequently, the biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisoxazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of a chloro and fluoro group in the substituted benzisoxazoles may affect their solubility and reactivity, which in turn can influence their pharmacokinetic and pharmacodynamic profiles . Understanding these properties is essential for the development of these compounds as therapeutic agents.

Scientific Research Applications

Anti-Inflammatory Applications

1,2-Benzisoxazole derivatives, including variants of hexahydro-1,2-benzisoxazole-3-carboxylic acid, have been synthesized and tested for their anti-inflammatory properties. Specifically, these compounds have shown activity in rat models for inflammation, such as the rat carrageenan foot edema assay, indicating potential applications in the development of anti-inflammatory medications (Saunders & Williamson, 1979).

Applications in Chemical Synthesis

The compound has been involved in various chemical reactions and synthesis processes. For instance, the nitrosation reaction of alkyl esters of 1,2-benzisoxazole-3-acetic acid has been studied, revealing products like 4-(2′-hydroxyphenyl)furazan-3-carboxylic acid. This illustrates the compound's role in complex chemical reactions and its utility in synthesizing diverse chemical entities (Giannella et al., 1983).

Diuretic and Uricosuric Activities

Substituted variants of hexahydro-1,2-benzisoxazole-3-carboxylic acid have been synthesized and evaluated for their diuretic and uricosuric activities in animal models. This indicates potential therapeutic applications in treating conditions like hypertension or gout, where diuretic and uricosuric effects are beneficial (Satō et al., 1992).

Metabolism Studies

The metabolism of drugs containing hexahydro-1,2-benzisoxazole structures has been explored. For example, the urinary metabolites of a specific antiprotozoal agent containing this structure were identified in rats, contributing to our understanding of how such compounds are processed in biological systems (Vandenheuvel et al., 1984).

Homologation Reactions

The compound has been utilized in homologation reactions, a type of chemical reaction that increases the length of an alkyl chain. This demonstrates its role in modifying the structure of organic compounds for various applications, including medicinal chemistry (Katritzky et al., 2000).

Crystal Structure Studies

Its derivatives have been used in the study of crystal structures, contributing to our understanding of molecular interactions and the formation of crystalline materials. This is key in fields like material science and pharmaceutical formulation (Jin et al., 2014)

properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVIZLXGQKBSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188462
Record name 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid

CAS RN

176909-92-5
Record name 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176909-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid
Reactant of Route 4
3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid
Reactant of Route 5
3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid
Reactant of Route 6
3a,4,5,6,7,7a-Hexahydro-1,2-benzisoxazole-3-carboxylic acid

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